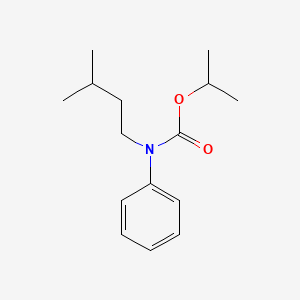

Isopropyl N-isopentyl-N-phenylcarbamate

Description

Isopropyl N-phenylcarbamate (IPC), also known as propham, is a phenylcarbamate herbicide with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.21 g/mol . It is widely recognized for its antimitotic properties, particularly in disrupting microtubule dynamics during cell division. In plants, IPC resistance mutations in Nicotiana sylvestris lead to male sterility and cytogenetic abnormalities, underscoring its role in microtubule-related processes during microsporogenesis .

Properties

CAS No. |

73623-19-5 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate |

InChI |

InChI=1S/C15H23NO2/c1-12(2)10-11-16(15(17)18-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |

InChI Key |

AVUKCOIYUNTKTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN(C1=CC=CC=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate typically involves the reaction of isopropyl chloroformate with N-(3-methylbutyl)-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products Formed

Oxidation: Carbamate derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced carbamate groups.

Substitution: New compounds with substituted functional groups replacing the carbamate group.

Scientific Research Applications

Propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of propan-2-yl N-(3-methylbutyl)-N-phenylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of the enzyme, where the carbamate group forms a covalent bond, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Structural Analogues

IPC belongs to a broader class of phenylcarbamates with varying substituents that influence biological activity. Key analogues include:

Key Structural Differences :

Mechanism of Action

- IPC : Targets microtubule polymerization in centriole-deficient cells (e.g., plant cells, mouse oocytes). It displaces chromosomes and MTOCs without depolymerizing existing microtubules, leading to spindle disorganization .

- Chlorpropham (3-chlorophenyl analogue) : The chlorine atom increases herbicidal potency by enhancing membrane permeability and persistence in soil. It inhibits cell division in meristematic tissues, with broader applications in potato sprout inhibition .

- 2-Chloro-6-methylphenyl derivative : The methyl group may reduce phytotoxicity compared to chlorpropham, offering selective weed control in crops like cereals .

Physicochemical Properties

Resistance and Mutagenic Effects

Biological Activity

Isopropyl N-isopentyl-N-phenylcarbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides an overview of its biological activity, mechanisms, and relevant research findings supported by data tables and case studies.

Overview of Isopropyl N-isopentyl-N-phenylcarbamate

Isopropyl N-isopentyl-N-phenylcarbamate is a synthetic compound belonging to the carbamate class. Its structure features an isopropyl group, an isopentyl group, and a phenyl group attached to a carbamate moiety, which is known for its ability to interact with various biological targets.

The primary mechanism through which isopropyl N-isopentyl-N-phenylcarbamate exerts its biological effects involves the inhibition of specific enzymes. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and potential paralysis in pests, making it useful in agricultural applications .

Enzyme Inhibition

Research indicates that isopropyl N-isopentyl-N-phenylcarbamate effectively inhibits AChE. The inhibition of this enzyme disrupts normal nerve function, which can be beneficial in pest control but raises concerns regarding toxicity to non-target organisms .

Antimicrobial Properties

In addition to its insecticidal activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed studies are still required to fully elucidate these effects.

Table 1: Biological Activities of Isopropyl N-isopentyl-N-phenylcarbamate

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | AChE inhibition | |

| Antimicrobial Activity | Activity against specific bacteria | |

| Pest Control | Effective against agricultural pests |

Case Study 1: AChE Inhibition Assay

A study conducted to evaluate the potency of isopropyl N-isopentyl-N-phenylcarbamate as an AChE inhibitor utilized various concentrations of the compound. The results demonstrated a dose-dependent inhibition of AChE activity, with significant reductions observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that isopropyl N-isopentyl-N-phenylcarbamate exhibited inhibitory zones ranging from 12 mm to 18 mm, indicating moderate antimicrobial activity. Further investigations are necessary to determine the minimum inhibitory concentration (MIC) and mechanism of action against these pathogens.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of isopropyl N-isopentyl-N-phenylcarbamate. Techniques such as microwave-assisted synthesis have been explored to improve yield and purity . Additionally, ongoing research aims to better understand the compound's interaction with biological membranes and its potential side effects on non-target species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.